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  • Product: 1-(4-Nitrophenyl)azetidin-3-ylamine

Core Science & Biosynthesis

Foundational

Toxicity and safety profile of 1-(4-Nitrophenyl)azetidin-3-ylamine in lab environments

Abstract 1-(4-Nitrophenyl)azetidin-3-ylamine is a highly specialized bifunctional chemical intermediate frequently utilized in modern medicinal chemistry, particularly in the synthesis of Bruton's Tyrosine Kinase (BTK) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 1-(4-Nitrophenyl)azetidin-3-ylamine is a highly specialized bifunctional chemical intermediate frequently utilized in modern medicinal chemistry, particularly in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, PROTAC E3 ligase ligands, and amyloidogenic light chain stabilizers[1][2]. While its structural geometry makes it a valuable anchor substructure, the molecule possesses two distinct toxicophores: a highly strained azetidine ring and a reducible nitroaromatic moiety. This whitepaper provides an in-depth mechanistic analysis of its toxicity profile, validated in vitro screening methodologies, and rigorous laboratory safety protocols.

Structural Toxicology & Mechanistic Pathways

To safely handle and develop assays for 1-(4-Nitrophenyl)azetidin-3-ylamine, researchers must understand the foundational causality behind its reactivity. The molecule's hazard profile is bipartite, driven by the independent metabolic liabilities of its functional groups.

The Nitroaromatic Liability: Oxidative Stress and Methemoglobinemia

Nitroaromatic compounds are classic metabolic alerts. In biological systems (and in vivo models), the 4-nitrophenyl group undergoes sequential, single-electron enzymatic reductions mediated by nitroreductases and cytochrome P450 (CYP450) enzymes[3].

  • Mechanism: The initial reduction generates a highly reactive nitro anion radical. In aerobic environments, this radical can transfer an electron to molecular oxygen, generating superoxide anions (ROS) and regenerating the parent nitro compound—a futile cycle that induces severe cellular oxidative stress[3].

  • Downstream Toxicity: Further reduction yields nitroso and hydroxylamine intermediates. These electrophilic species readily cross-link with DNA (causing mutagenicity, often rendering them Ames-positive) and oxidize the Fe²⁺ in erythrocytes to Fe³⁺, leading to methemoglobinemia and impaired oxygen transport[3].

The Azetidine Liability: Ring Strain and Covalent Adduction

The azetidine ring is a four-membered nitrogen heterocycle characterized by severe angle strain (calculated ring strain of ~25.2 kcal/mol)[4].

  • Mechanism: While azetidines are utilized to improve physicochemical properties like aqueous solubility, their inherent ring strain makes them susceptible to CYP-catalyzed oxidative ring scission[5].

  • Downstream Toxicity: Oxidation at the α-carbon leads to ring opening, driven by the thermodynamic release of strain energy[4][6]. This scission generates reactive aldehyde or ketone intermediates that can covalently adduct to host proteins, potentially triggering idiosyncratic adverse drug reactions (IADRs) or hepatotoxicity[5].

Visualization of Bioactivation Pathways

G cluster_0 Nitroaromatic Bioactivation cluster_1 Azetidine Ring Scission A 1-(4-Nitrophenyl)azetidin-3-ylamine B Nitro Anion Radical A->B Nitroreductase F CYP450 Oxidation A->F CYP450 C Nitroso Intermediate B->C Reduction D Hydroxylamine C->D Reduction E Methemoglobinemia & DNA Adducts D->E Toxicity G Ring Opening F->G Strain Release H Electrophilic Adducts G->H Covalent Binding

Mechanistic pathways of toxicity via nitroreduction and azetidine ring scission.

In Vitro Toxicity Profiling Protocols

To empirically validate the structural liabilities of 1-(4-Nitrophenyl)azetidin-3-ylamine, the following self-validating experimental workflows must be employed during early-stage drug discovery.

Protocol A: Glutathione (GSH) Trapping Assay for Azetidine Scission

This assay determines if the azetidine ring undergoes oxidative scission to form reactive electrophiles.

  • Preparation: Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the necessary CYP450 enzymes to simulate hepatic Phase I metabolism.

  • Nucleophilic Trapping: Add reduced glutathione (GSH) to a final concentration of 5 mM. Causality: GSH acts as a "soft" nucleophile surrogate. If the azetidine ring opens to form an electrophilic aldehyde/ketone, GSH will trap it, preventing it from binding to HLM proteins[5].

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

    • Self-Validation Step: Run a parallel negative control lacking NADPH. If adducts appear in the negative control, the compound is inherently unstable; if they only appear with NADPH, the toxicity is strictly metabolism-dependent.

  • Quenching & Analysis: Quench with ice-cold acetonitrile, centrifuge (10,000 x g, 15 min), and analyze the supernatant via LC-HRMS, scanning for a neutral loss of 129 Da (the characteristic mass signature of a GSH adduct).

Protocol B: S9-Mediated Methemoglobinemia Screening
  • Incubation: Incubate purified human erythrocytes (RBCs) with 50 µM of the compound in the presence of a rat liver S9 fraction and NADPH cofactor system. Causality: Erythrocytes alone lack the robust nitroreductase machinery to bioactivate the nitro group; the S9 fraction provides the exogenous enzymes required to generate the toxic hydroxylamine[3].

  • Quantification: Lyse the RBCs and measure the absorbance of the lysate at 630 nm using a UV-Vis spectrophotometer. An increase in absorbance correlates directly with the oxidation of hemoglobin to methemoglobin.

Quantitative Hazard Summary

The following table synthesizes the physicochemical parameters and toxicological implications critical for risk assessment.

Property / AssayValue / ObservationToxicological Implication
Molecular Weight 193.20 g/mol Low molecular weight promotes rapid dermal and cellular permeability, increasing systemic exposure risk.
Azetidine Ring Strain ~25.2 kcal/molHigh thermodynamic driving force for ring-opening and electrophilic reactivity upon oxidation[4].
Ames Test (Predicted) Positive (TA98/TA100)Nitroaromatic reduction leads to mutagenic hydroxylamines, indicating genotoxic potential[3].
CYP450 Liability HighGeneration of reactive aldehydes/ketones causing irreversible protein adduction and potential IADRs[5].
Methemoglobin Risk HighNitroso intermediates oxidize Fe²⁺ in hemoglobin to Fe³⁺, causing tissue hypoxia[3].

Laboratory Safety & Handling (Self-Validating System)

Because 1-(4-Nitrophenyl)azetidin-3-ylamine is an active pharmaceutical intermediate with severe bioactivation liabilities, standard laboratory practices are insufficient.

  • Engineering Controls: All weighing, transferring, and solubilization must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder containment hood. Causality: The compound's low molecular weight means dust generation is highly probable. Inhalation bypasses hepatic first-pass metabolism, allowing rapid systemic absorption of the nitroaromatic toxicophore.

  • Dermal Protection (Critical): Standard latex gloves offer zero permeation resistance to lipophilic nitroaromatics. Double-gloving with Nitrile or Neoprene is mandatory. Causality: Nitro groups facilitate rapid transdermal penetration. Skin contact will lead to systemic absorption, manifesting clinically as cyanosis (due to methemoglobinemia) hours after exposure.

  • Spill Response Validation: In the event of a spill, decontamination must be performed using a reductive agent (e.g., sodium dithionite solution) rather than simple solvent wiping. Causality: Reductive cleavage neutralizes the nitro group prior to disposal, eliminating the environmental and exposure hazard of the parent compound.

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Exploratory

Mechanism of action for 1-(4-Nitrophenyl)azetidin-3-ylamine based compounds

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(4-Nitrophenyl)azetidin-3-ylamine Based Compounds Authored by: A Senior Application Scientist Preamble: Charting the Mechanistic Landscape of a Nov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(4-Nitrophenyl)azetidin-3-ylamine Based Compounds

Authored by: A Senior Application Scientist

Preamble: Charting the Mechanistic Landscape of a Novel Chemical Scaffold

The confluence of a strained four-membered azetidine ring, a reactive nitrophenyl moiety, and a strategically positioned 3-amino group in 1-(4-nitrophenyl)azetidin-3-ylamine based compounds presents a compelling scaffold for the development of novel therapeutics. While the broader class of azetidine derivatives is known for a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory functions, the specific mechanism of action for this particular chemical entity remains to be fully elucidated.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, hypothesis-driven framework for the systematic investigation of the molecular mechanisms underpinning the bioactivity of 1-(4-nitrophenyl)azetidin-3-ylamine and its analogs. Our approach is grounded in established principles of chemical biology and drug discovery, emphasizing experimental rigor and logical progression from target identification to pathway analysis.

Part 1: Deconstructing the Pharmacophore - A Hypothesis on the Molecular Target

The chemical architecture of 1-(4-nitrophenyl)azetidin-3-ylamine suggests several plausible modes of interaction with biological macromolecules. The 4-nitrophenyl group, an electron-withdrawing system, can participate in π-π stacking and other electrostatic interactions.[4] The azetidine core, a rigid and strained ring system, serves as a three-dimensional scaffold, positioning the key functional groups for optimal target engagement.[5] The 3-amino group is a critical feature, likely acting as a key hydrogen bond donor or forming salt bridges with acidic residues in a protein's active or allosteric site.

Given these features, we hypothesize that 1-(4-nitrophenyl)azetidin-3-ylamine based compounds are likely to function as inhibitors of protein kinases . Many kinase inhibitors feature a heterocyclic scaffold that occupies the adenine-binding pocket, with pendant functionalities forming crucial interactions that dictate potency and selectivity. The 3-amino group could mimic the hydrogen bonding interactions of the adenine amine, while the nitrophenyl group could occupy a hydrophobic pocket adjacent to the ATP-binding site.

An alternative, yet equally plausible, hypothesis is the inhibition of serine proteases . The strained azetidine ring, while not a classic β-lactam, could potentially acylate a catalytic serine residue in the active site of such enzymes, leading to irreversible inhibition.[6][7]

This guide will proceed with the primary hypothesis of kinase inhibition, while acknowledging that the experimental workflows described are adaptable for investigating other potential target classes.

Part 2: A Roadmap for Experimental Validation

The elucidation of a compound's mechanism of action is a multi-step process that requires a convergence of biochemical, cellular, and computational approaches. The following sections detail a robust experimental plan to systematically investigate the bioactivity of 1-(4-nitrophenyl)azetidin-3-ylamine based compounds.

Initial Broad-Spectrum Phenotypic Screening

The first step is to understand the broader biological effects of the compound. A high-content cellular screen across a panel of diverse cancer cell lines is recommended.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed a panel of 20-30 cancer cell lines representing different tissue origins into 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat the cells with a dilution series of the 1-(4-nitrophenyl)azetidin-3-ylamine compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and antibodies against markers of apoptosis like cleaved caspase-3).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify various phenotypic parameters, including cell count (proliferation), nuclear morphology (apoptosis), and the expression and localization of specific proteins.

Causality and Interpretation: This screen will provide an unbiased view of the compound's cellular effects. A significant reduction in cell proliferation coupled with an increase in apoptotic markers in a subset of cell lines would support the hypothesis of an anti-cancer mechanism, possibly through the inhibition of a key survival kinase.

Target Identification and Validation

Once a cellular phenotype is established, the next crucial step is to identify the direct molecular target(s) of the compound.

2.2.1. Kinase Panel Screening

A broad in vitro kinase screen is a direct and efficient method to test our primary hypothesis.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Principle: Utilize a radiometric or fluorescence-based assay format to measure the activity of a large panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar provider).

  • Compound Incubation: Incubate each kinase with a fixed concentration of the 1-(4-nitrophenyl)azetidin-3-ylamine compound (typically 1-10 µM) and the appropriate substrate and ATP.

  • Activity Measurement: Quantify the kinase activity in the presence of the compound relative to a DMSO control.

  • Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50% or >80% inhibition).

  • Dose-Response Analysis: For the identified hits, perform a dose-response analysis to determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
AKT195%0.5
PI3Kα88%1.2
mTOR75%3.5
CDK220%> 50
EGFR15%> 50
2.2.2. Target Validation in a Cellular Context

In vitro kinase inhibition must be validated within a cellular environment to confirm that the compound engages its target and elicits the expected downstream effects.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat a sensitive cell line (identified from the phenotypic screen) with increasing concentrations of the 1-(4-nitrophenyl)azetidin-3-ylamine compound for a short duration (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the putative kinase target and its key downstream substrates. For example, if AKT1 is the primary hit, probe for p-AKT (Ser473), total AKT, p-PRAS40, and total PRAS40.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the target and its substrates, without a change in the total protein levels, confirms target engagement.

Visualization: Proposed Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates PRAS40 PRAS40 AKT->PRAS40 Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes mTORC2->AKT Phosphorylates Compound 1-(4-Nitrophenyl)azetidin-3-ylamine Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Characterizing the Drug-Target Interaction

A deeper understanding of how the compound binds to its target is essential for future lead optimization.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation: Immobilize the purified recombinant target kinase (e.g., AKT1) onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the 1-(4-nitrophenyl)azetidin-3-ylamine compound over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized protein.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Binding Kinetics

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
Lead CompoundAKT11.5 x 10^53.0 x 10^-320

Interpretation: A low nanomolar KD value would indicate a high-affinity interaction between the compound and its target.

Part 3: Workflow Visualization and Summary

The overall strategy for elucidating the mechanism of action can be visualized as a logical, step-wise progression.

Visualization: Experimental Workflow Diagram

G A High-Content Phenotypic Screen B Identify Sensitive Cell Lines & Phenotype A->B E Cellular Target Engagement (Western Blot) B->E C In Vitro Kinase Panel Screen D Identify Putative Kinase Targets (Hits) C->D D->E G Biophysical Characterization (SPR) D->G F Confirm On-Target Pathway Modulation E->F I Structure-Activity Relationship (SAR) & Lead Optimization F->I H Determine Binding Affinity & Kinetics (KD) G->H H->I

Caption: A streamlined workflow for MoA elucidation.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for unraveling the mechanism of action of 1-(4-nitrophenyl)azetidin-3-ylamine based compounds. By systematically progressing from broad phenotypic screening to specific target identification, validation, and biophysical characterization, researchers can build a robust and compelling case for the compound's molecular mechanism. The insights gained from these studies will be invaluable for guiding structure-activity relationship (SAR) studies and optimizing this promising chemical scaffold into a clinical candidate. The adaptability of this workflow also allows for the investigation of alternative hypotheses, ensuring a thorough and unbiased exploration of the compound's biological activity.

References

  • Watson, P. S., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry Letters, 5(19), 2259-2264. [Link]

  • Teng, M., et al. (2008). Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry, 51(6), 1853-1857. [Link]

  • Gothwal, R. K., & Gupta, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 213-220. [Link]

  • Kaur, R., & Kaur, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry, 2(2), 68-72. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research, 7(2), 000282. [Link]

  • Patel, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Egorov, M., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Pharmaceuticals, 15(11), 1361. [Link]

  • Patel, C., & Bhasin, C. P. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 9(1), 84-88. [Link]

  • Rana, K., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1163-1169. [Link]

  • Kumar, D. (2018). Synthesis and biological activity of azetidinone. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-(4-NITROPHENYL)-AZETIDINE — Chemical Substance Information. Retrieved from [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 289-301. [Link]

  • Zhang, Y., et al. (2025). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 16(8), 1626-1633. [Link]

  • Sahoo, U., et al. (2025). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Sit, S. Y., et al. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 26(23), 5765-5770. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 769. [Link]

  • Alam, M., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) -4-(4-substitutedphenyl) azetidin-2-one derivatives. Molecules, 27(21), 7241. [Link]

  • Indorkar, D., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazoline Derivative and antimicrobial activity. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

  • K-C. Bar, & S. C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2857. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Ar:[6]=4-nitrophenyl. Retrieved from [Link]

  • S. G. P, et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(21), 13039. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Nitrophenyl)azetidin-3-ylamine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitrophenyl)azetidin-3-ylamine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitrophenyl)azetidin-3-ylamine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the synthesis.

Introduction

Azetidine-containing compounds are of significant interest in the pharmaceutical industry due to their unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates, such as improved metabolic stability and binding affinity.[1][2] 1-(4-Nitrophenyl)azetidin-3-ylamine, in particular, serves as a key intermediate for the synthesis of a variety of more complex molecules. This protocol outlines a reliable and efficient three-step synthesis starting from the commercially available tert-butyl (azetidin-3-yl)carbamate hydrochloride. The synthesis involves the neutralization of the starting material, followed by a nucleophilic aromatic substitution (SNA_r_) reaction and subsequent deprotection.

Reaction Scheme Overview

The overall synthetic route is depicted below. The process begins with the Boc-protected 3-aminoazetidine, which undergoes N-arylation with 1-fluoro-4-nitrobenzene, followed by the removal of the Boc protecting group to yield the final product.

Synthesis_Scheme start tert-Butyl (azetidin-3-yl)carbamate Hydrochloride step1 Step 1: Neutralization start->step1 Base (e.g., NaHCO₃) intermediate1 tert-Butyl azetidin-3-ylcarbamate (Free Base) step1->intermediate1 step2 Step 2: N-Arylation intermediate1->step2 intermediate2 tert-Butyl (1-(4-nitrophenyl)azetidin-3-yl)carbamate step2->intermediate2 Base (e.g., DIPEA) Solvent (e.g., DMSO) reagent2 1-Fluoro-4-nitrobenzene reagent2->step2 step3 Step 3: Deprotection intermediate2->step3 Acid (e.g., TFA or HCl) final_product 1-(4-Nitrophenyl)azetidin-3-ylamine step3->final_product

Caption: Overall synthetic scheme for 1-(4-Nitrophenyl)azetidin-3-ylamine.

Materials and Equipment

Reagents and Solvents
ReagentCAS NumberSupplier RecommendationPurity
tert-Butyl (azetidin-3-yl)carbamate hydrochloride217806-26-3Commercially available>98%
1-Fluoro-4-nitrobenzene350-46-9Commercially available>99%
Sodium bicarbonate (NaHCO₃)144-55-8Standard laboratory grade>99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Standard laboratory grade>99%
Dimethyl sulfoxide (DMSO), anhydrous67-68-5Standard laboratory grade>99.8%
Trifluoroacetic acid (TFA)76-05-1Standard laboratory grade>99%
Dichloromethane (DCM), anhydrous75-09-2Standard laboratory grade>99.8%
Ethyl acetate (EtOAc)141-78-6Standard laboratory gradeHPLC grade
Hexanes110-54-3Standard laboratory gradeHPLC grade
Saturated aqueous sodium chloride (brine)7647-14-5Prepared in-houseN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Standard laboratory gradeN/A
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Protocol

Step 1: Neutralization of tert-Butyl (azetidin-3-yl)carbamate hydrochloride

Rationale: The starting material is a hydrochloride salt. To make the amine nucleophilic for the subsequent N-arylation step, it must be converted to its free base form. A weak inorganic base like sodium bicarbonate is sufficient for this purpose.

Procedure:

  • To a solution of tert-butyl (azetidin-3-yl)carbamate hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, approximately 10 mL per gram of starting material), add saturated aqueous sodium bicarbonate solution portion-wise with stirring until the aqueous layer is basic (pH ~8-9).

  • Continue stirring for 15-20 minutes to ensure complete neutralization.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 5 mL per gram of starting material).

  • Combine the organic extracts, wash with brine (1 x 5 mL per gram of starting material), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl azetidin-3-ylcarbamate as a solid or oil. This material is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (1-(4-nitrophenyl)azetidin-3-yl)carbamate

Rationale: This step involves a nucleophilic aromatic substitution (SNA_r_) reaction. The fluorine atom on 1-fluoro-4-nitrobenzene is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the para position.[3] The free amine of the neutralized starting material acts as the nucleophile. A non-nucleophilic organic base, such as DIPEA, is used to scavenge the HF generated during the reaction. Anhydrous DMSO is an excellent polar aprotic solvent for this type of reaction, as it can solvate the ionic intermediates and facilitate the reaction.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve tert-butyl azetidin-3-ylcarbamate and 1-fluoro-4-nitrobenzene in anhydrous DMSO. B Add DIPEA to the reaction mixture. A->B C Heat the reaction mixture at 80-100 °C. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction and pour into water. D->E Upon completion F Extract the product with ethyl acetate. E->F G Wash, dry, and concentrate the organic layer. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for the N-arylation step.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMSO (approximately 5-10 mL per gram of azetidine).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMSO used). A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL per gram of starting azetidine).

  • Combine the organic extracts and wash with water (2 x 10 mL) and then with brine (1 x 10 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford tert-butyl (1-(4-nitrophenyl)azetidin-3-yl)carbamate as a solid.

Step 3: Deprotection to Yield 1-(4-Nitrophenyl)azetidin-3-ylamine

Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is acid-labile and can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5]

Procedure:

  • Dissolve tert-butyl (1-(4-nitrophenyl)azetidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • To this solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate carefully until the solution is basic (pH ~8-9) to neutralize the trifluoroacetate salt.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)azetidin-3-ylamine as a solid. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess the purity of solid compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care and avoid inhalation of vapors.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Sources

Application

Applications of 1-(4-Nitrophenyl)azetidin-3-ylamine in Small Molecule Drug Discovery: Application Notes and Protocols

Introduction: The Strategic Value of the Azetidine Scaffold and the 4-Nitrophenyl Moiety In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold and the 4-Nitrophenyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is relentless. The azetidine scaffold has emerged as a "privileged" structural motif, offering a unique blend of conformational rigidity and three-dimensional complexity.[1][2][3][4] Unlike its more flexible five- and six-membered saturated heterocyclic counterparts, the strained four-membered ring of azetidine pre-organizes substituents into well-defined spatial orientations, which can lead to a lower entropic penalty upon binding to a biological target and, consequently, increased affinity and selectivity.[1] Furthermore, the incorporation of an azetidine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, making it an attractive component in drug design.[5]

The subject of this guide, 1-(4-Nitrophenyl)azetidin-3-ylamine , is a bifunctional building block of significant interest. It combines the desirable features of the azetidine core with the versatile reactivity of both a primary amine and an aromatic nitro group. The 3-aminoazetidine portion provides a key vector for diversification, allowing for the introduction of a wide array of substituents through well-established amide coupling, sulfonylation, and reductive amination reactions. The 1-(4-nitrophenyl) group serves a dual purpose. The nitro group, a strong electron-withdrawing moiety, can influence the electronic properties of the molecule and participate in key interactions with biological targets.[6][7] More importantly, it serves as a synthetic handle, as it can be readily reduced to the corresponding aniline, providing a second point for diversification and enabling the exploration of a broader chemical space.[8][9][10][11][12]

This document provides a comprehensive overview of the applications of 1-(4-Nitrophenyl)azetidin-3-ylamine in small molecule drug discovery, complete with detailed experimental protocols for its derivatization.

Physicochemical Properties and Synthetic Considerations

1-(4-Nitrophenyl)azetidin-3-ylamine is a solid at room temperature. Its structure presents two key reactive sites: the primary amine at the 3-position of the azetidine ring and the nitro group on the phenyl ring. The azetidine nitrogen is a tertiary amine, and its basicity is reduced by the electron-withdrawing effect of the 4-nitrophenyl group.

The synthesis of 1-(4-Nitrophenyl)azetidin-3-ylamine can be achieved through several routes, often starting from commercially available 3-hydroxyazetidine or N-protected 3-aminoazetidines. A common approach involves the N-arylation of a protected 3-aminoazetidine with 1-fluoro-4-nitrobenzene, followed by deprotection of the amine.

Core Applications in Drug Discovery

The utility of 1-(4-Nitrophenyl)azetidin-3-ylamine as a scaffold can be conceptualized in a two-stage diversification strategy. This allows for the systematic exploration of structure-activity relationships (SAR) around a central core.

G A 1-(4-Nitrophenyl)azetidin-3-ylamine B Stage 1: Functionalization of the 3-Amino Group A->B Amide Coupling, Sulfonylation, Reductive Amination C Diverse Amide Library B->C D Diverse Sulfonamide Library B->D E Diverse Secondary/Tertiary Amine Library B->E F Stage 2: Reduction of the Nitro Group C->F Nitro Reduction D->F Nitro Reduction E->F Nitro Reduction G 1-(4-Aminophenyl)azetidin-3-yl Amide Intermediate F->G H Stage 3: Functionalization of the 4-Amino Group G->H Amide Coupling, Sulfonylation, Urea Formation, etc. I Diverse Bi-functionalized Scaffolds H->I

Figure 1: Two-stage diversification strategy for 1-(4-Nitrophenyl)azetidin-3-ylamine.
Stage 1: Functionalization of the 3-Amino Group

The primary amine at the 3-position is a versatile handle for introducing a wide range of functional groups. This initial diversification allows for the exploration of interactions with specific pockets of a biological target.

  • Amide Bond Formation: Acylation of the 3-amino group with various carboxylic acids is the most common derivatization strategy. This introduces a diverse set of R-groups, enabling fine-tuning of steric and electronic properties to optimize target engagement.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors and can occupy different chemical space compared to amides.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to secondary and tertiary amines, further expanding the accessible chemical space and modulating the basicity of the nitrogen.

Stage 2 & 3: Unveiling a Second Diversification Point

The reduction of the 4-nitro group to a 4-amino group is a pivotal step that dramatically increases the versatility of the scaffold. This transformation converts an electron-withdrawing group into an electron-donating group and provides a new site for functionalization.

  • Nitro Group Reduction: Standard catalytic hydrogenation or reduction with metals such as iron or tin(II) chloride efficiently converts the nitro group to an aniline.[8][9][10][11] This transformation significantly alters the electronic properties of the phenyl ring and introduces a new reactive handle.

  • Functionalization of the Resulting Aniline: The newly formed 4-amino group can undergo a second round of diversification, including:

    • Amide and sulfonamide formation.

    • Urea and thiourea formation.

    • N-alkylation and N-arylation.

    • Diazotization followed by Sandmeyer-type reactions.

This two-stage approach allows for the creation of large and diverse compound libraries from a single, readily accessible building block.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of 1-(4-Nitrophenyl)azetidin-3-ylamine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes a standard and widely used method for forming amide bonds.[13][14][15]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq), 1-(4-Nitrophenyl)azetidin-3-ylamine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF. B Cool to 0 °C A->B C Add EDC (1.2 eq) portion-wise B->C D Add DIPEA (2.0 eq) dropwise C->D E Allow to warm to room temperature and stir for 12-18 hours. D->E F Monitor by TLC or LC-MS E->F G Quench with water F->G H Extract with ethyl acetate G->H I Wash with saturated NaHCO3 and brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 1-(4-Nitrophenyl)azetidin-3-ylamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), 1-(4-Nitrophenyl)azetidin-3-ylamine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1-0.5 M), cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on Causality: The combination of EDC and HOBt is effective for minimizing racemization of chiral carboxylic acids and suppressing side reactions.[16] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the HOBt that is released. For electron-deficient amines, alternative coupling reagents like HATU or PyBOP may provide better yields.[15][17]

Coupling ReagentBaseSolventTypical Reaction TimeNotes
EDC/HOBt DIPEA, Et₃NDMF, DCM12-18 hCost-effective, standard conditions.[13]
HATU DIPEADMF2-6 hHighly efficient, especially for hindered substrates.
PyBOP DIPEADMF, DCM4-12 hGood for sensitive substrates, less risk of racemization.
Protocol 2: General Procedure for the Reduction of the Nitro Group

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using palladium on carbon as a catalyst.[10]

Materials:

  • 1-(4-Nitrophenyl)azetidin-3-yl derivative

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the 1-(4-nitrophenyl)azetidin-3-yl derivative (1.0 eq) in methanol or ethanol (0.1 M).

  • Carefully add 10 wt. % Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired 1-(4-aminophenyl)azetidin-3-yl derivative, which can often be used in the next step without further purification.

Note on Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[10] The choice of solvent can be critical, with protic solvents like methanol and ethanol generally being effective. It is crucial to ensure all the palladium catalyst is removed before subsequent steps, as it can interfere with other reactions. Alternative methods include using iron powder in acetic acid or tin(II) chloride in ethanol, which can be useful if other functional groups sensitive to hydrogenation are present.[8][11]

ReagentSolventTemperatureNotes
H₂, Pd/C MeOH, EtOHRoom TempClean, high-yielding, but may reduce other functional groups.[10]
Fe, NH₄Cl EtOH/H₂ORefluxInexpensive, tolerant of many functional groups.[8]
SnCl₂·2H₂O EtOHRefluxMild conditions, good for substrates with reducible groups.

Conclusion

1-(4-Nitrophenyl)azetidin-3-ylamine is a highly valuable and versatile building block for small molecule drug discovery. Its bifunctional nature, combining a readily derivatizable primary amine with a latent secondary diversification point in the form of a reducible nitro group, allows for the efficient construction of large and structurally diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs. The conformational constraint provided by the azetidine ring, coupled with the ability to systematically probe SAR at two distinct points, makes 1-(4-Nitrophenyl)azetidin-3-ylamine an important tool for the modern medicinal chemist.

References

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  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [URL: https://www.jsc.ni.ac.rs/archive/2024-3/jsc-2024-3-110.pdf]
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  • WO2014139410A1 - Method for preparing intermediate of azelnidipine - Google Patents. [URL: https://patents.google.
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  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38281358/]
  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - ResearchGate. [URL: https://www.researchgate.net/publication/383917415_Exploring_the_1-4-Nitrophenyl-3-arylprop-2-en-1-one_Scaffold_for_the_Selective_Inhibition_of_Monoamine_Oxidase_B]
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Method

Application Notes and Protocols for Cross-Coupling Reactions with 1-(4-Nitrophenyl)azetidin-3-ylamine

Introduction: The Azetidine Moiety in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to improved potency and selectivity.[2] Furthermore, the azetidine moiety can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it an attractive replacement for more traditional ring systems.[1][3] The subject of this guide, 1-(4-nitrophenyl)azetidin-3-ylamine, is a versatile building block, presenting a primary amine on the strained azetidine core, ripe for functionalization through modern cross-coupling methodologies. The presence of the nitro group offers both a potential handle for further chemistry and an electronic consideration for the reactivity of the azetidine nitrogen.

This document provides detailed protocols for the application of palladium-catalyzed cross-coupling reactions to 1-(4-nitrophenyl)azetidin-3-ylamine, with a focus on the robust and widely applicable Buchwald-Hartwig amination. Additionally, prospective protocols for Suzuki-Miyaura and Sonogashira couplings are discussed, predicated on the synthetic conversion of the amine to a suitable halide or boronic acid derivative.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines and aryl halides.[4][5] This reaction is particularly well-suited for the arylation of the primary amine of 1-(4-nitrophenyl)azetidin-3-ylamine, providing a direct route to a diverse library of N-aryl derivatives.

Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-established steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[5]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+X- N-Aryl Amine Product N-Aryl Amine Product Palladium-Amido Complex->N-Aryl Amine Product Reductive Elimination N-Aryl Amine Product->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination of 1-(4-Nitrophenyl)azetidin-3-ylamine with an Aryl Bromide

This protocol describes a general procedure for the coupling of 1-(4-nitrophenyl)azetidin-3-ylamine with a representative aryl bromide.

Materials:

  • 1-(4-Nitrophenyl)azetidin-3-ylamine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube and stir the mixture for 10 minutes at room temperature to pre-form the active catalyst.

  • Reagent Addition: To the catalyst mixture, add the aryl bromide (1.0 equiv), 1-(4-nitrophenyl)azetidin-3-ylamine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-(4-nitrophenyl)azetidin-3-ylamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of substrates.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere of argon or nitrogen.

ParameterRecommended ValueRationale
Catalyst Loading 1-2 mol% PdSufficient for most couplings; can be increased for challenging substrates.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Choice of base can influence reaction rate and substrate compatibility.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Solvent Toluene, DioxaneAprotic, non-polar solvents are generally preferred.

Prospective Cross-Coupling Protocols: Expanding the Synthetic Utility

While the primary amine of 1-(4-nitrophenyl)azetidin-3-ylamine is a prime candidate for Buchwald-Hartwig amination, the azetidine core can be further functionalized through other cross-coupling reactions. This requires a synthetic modification of the starting material, for which representative protocols are provided below.

Synthetic Modification: Diazotization and Halogenation

To prepare the azetidine for Suzuki or Sonogashira coupling, the primary amine can be converted to a halide (e.g., an iodide) via a Sandmeyer-type reaction.

Synthetic_Modification Start 1-(4-Nitrophenyl)azetidin-3-ylamine Diazonium Azetidin-3-yl Diazonium Salt Start->Diazonium NaNO2, H+ Halide 1-(4-Nitrophenyl)-3-iodoazetidine Diazonium->Halide KI

Caption: Proposed conversion of the amine to an iodide.

Protocol 2: Suzuki-Miyaura Coupling of 1-(4-Nitrophenyl)-3-iodoazetidine

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7][8][9]

Materials:

  • 1-(4-Nitrophenyl)-3-iodoazetidine (synthesized from the amine)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene/Water (10:1)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 1-(4-nitrophenyl)-3-iodoazetidine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and add water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

ParameterRecommended ValueRationale
Catalyst Loading 2-5 mol% PdEnsures efficient catalytic turnover.
Ligand SPhos, DavePhosEffective for couplings involving sp³-hybridized carbons.[6]
Base K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[7]
Temperature 80-100 °CPromotes the reaction without significant decomposition.
Solvent Toluene/H₂O, Dioxane/H₂OThe presence of water is often beneficial for the Suzuki reaction.
Protocol 3: Sonogashira Coupling of 1-(4-Nitrophenyl)-3-iodoazetidine

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13]

Materials:

  • 1-(4-Nitrophenyl)-3-iodoazetidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 1-(4-nitrophenyl)-3-iodoazetidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

ParameterRecommended ValueRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic catalyst system for Sonogashira couplings.
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Solvent THF, DMFAprotic polar solvents are typically used.

Troubleshooting and Considerations

  • Low Yields: Increase catalyst loading, screen different ligands and bases, or increase the reaction temperature.

  • Decomposition: The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions.[14] If decomposition is observed, consider milder bases or lower reaction temperatures.

  • Nitro Group Reduction: The nitro group can be reduced under certain palladium-catalyzed conditions, especially if a hydrogen source is present. Monitor for byproducts resulting from nitro group reduction. Using carefully degassed solvents and running the reaction under a strictly inert atmosphere can minimize this side reaction.[15]

  • Homocoupling: In Sonogashira reactions, homocoupling of the alkyne (Glaser coupling) can be a side reaction. This can be minimized by using a copper-free protocol if necessary.[12]

Conclusion

1-(4-Nitrophenyl)azetidin-3-ylamine is a valuable building block for the synthesis of novel chemical entities. The protocols outlined in this application note provide a robust starting point for the functionalization of this scaffold using powerful palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers a direct path to N-aryl derivatives, while subsequent synthetic modifications can unlock a wider range of C-C bond-forming reactions. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrates.

References

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • ACS Publications. (2022, July 28). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters.
  • R Discovery. (2007, April 18). Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine.
  • ACS.org. (2022, July 28). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.
  • ACS Publications. (2019, September 18). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Phosphine-Free Sonogashira Coupling: Reactions of Aryl Halides Catalyzed by Palladium(II) Complexes of Azetidine-Derived Polyamines under Mild Conditions.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Wikipedia.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Wikipedia. Sonogashira coupling.
  • R Discovery. (2007, August 31). On the Synthesis and Reactivity of Enantiopure Azetidines.
  • Semantic Scholar. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Semantic Scholar.
  • University of Birmingham.
  • Royal Society of Chemistry. Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes.
  • Ni(III)
  • ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC. (2018, November 16).
  • ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions.
  • American Chemical Society. (2025, August 20). Cross Coupling Reactions: - ACS Fall 2025.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. (2020, March 27).
  • PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

Sources

Application

Application Note: Profiling 1-(4-Nitrophenyl)azetidin-3-ylamine Derivatives in In Vitro MEK1/2 Kinase Assays

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology Drug Development. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Rationale Azetidine rings have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology Drug Development. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Rationale

Azetidine rings have emerged as highly valuable structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, conformationally restricted bioisosteres for larger saturated heterocycles like piperidines and piperazines [1]. When functionalized with a 1-(4-nitrophenyl) group, the azetidin-3-ylamine scaffold becomes a highly effective pharmacophore.

As a Senior Application Scientist, I have observed that the electron-withdrawing nitro group, combined with the rigid azetidine core, is particularly adept at occupying the hydrophobic allosteric pockets of kinases—most notably Mitogen-Activated Protein Kinase Kinase (MEK1/2) [2]. The nitroaromatic moiety not only enhances binding affinity through π−π stacking and dipole interactions within the allosteric site but also serves as a valuable spectroscopic handle for assay development. This application note details the optimized, self-validating protocols for preparing and evaluating 1-(4-nitrophenyl)azetidin-3-ylamine derivatives in both biochemical and cellular in vitro assays.

Mechanistic Pathway: Allosteric MEK Inhibition

Unlike ATP-competitive inhibitors, azetidine-based MEK inhibitors typically function as non-ATP competitive (allosteric) modulators. They bind to a unique pocket adjacent to the Mg-ATP binding site, locking MEK into a catalytically inactive conformation and preventing the downstream phosphorylation of ERK1/2[2, 3].

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS Mutant RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-(4-Nitrophenyl)azetidin-3-ylamine Derivative Inhibitor->MEK Allosteric Inhibition

Fig 1: Allosteric inhibition of the MAPK/ERK pathway by azetidine derivatives.

Reagent Preparation and Handling

Causality Check: Nitroaromatic azetidines are highly lipophilic. Improper solubilization leads to compound aggregation, false negatives in biochemical assays, and poor cellular penetrance. Furthermore, the nitro group can be sensitive to prolonged UV exposure.

  • Stock Solution: Dissolve the synthesized derivative in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes at room temperature in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock into amber glass vials to prevent UV-mediated degradation of the nitro group. Store at -20°C. Strictly avoid more than 3 freeze-thaw cycles , as repeated temperature fluctuations cause micro-precipitations that skew IC 50​ calculations.

Biochemical Protocol: TR-FRET MEK1/2 Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays. The 1-(4-nitrophenyl) moiety has strong intrinsic UV-Vis absorbance that can quench standard fluorophores (inner filter effect). TR-FRET utilizes a time delay that eliminates this autofluorescence interference, ensuring a self-validating, artifact-free readout.

Buffer Preparation

Prepare the Kinase Reaction Buffer fresh daily:

  • 50 mM HEPES (pH 7.4): Maintains physiological pH.

  • 10 mM MgCl 2​ : Essential cofactor for ATP binding.

  • 1 mM DTT: Critical to keep the kinase surface cysteines in an active, reduced state.

  • 0.01% Tween-20 & 0.1% BSA: Crucial addition. These blocking agents prevent the highly hydrophobic nitro-aromatic compound from adhering non-specifically to the polystyrene microplate walls, which would artificially lower the effective compound concentration.

Step-by-Step Methodology
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-(4-nitrophenyl)azetidin-3-ylamine derivative in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound to a 384-well low-volume white proxiplate using an acoustic liquid handler (e.g., Echo 550). This maintains a final DMSO concentration of 1%, preventing solvent-induced kinase denaturation.

  • Enzyme Addition: Add 5 µL of 2X MEK1 enzyme (final: 0.5 nM) and inactive ERK2 substrate (final: 50 nM) diluted in Kinase Buffer.

  • Pre-incubation (Critical Step): Incubate the plate for 30 minutes at room temperature. Why? Type III allosteric MEK inhibitors exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached between the azetidine derivative and the enzyme before the competitive reaction begins [2].

  • Reaction Initiation: Add 5 µL of 2X ATP (final: 10 µM, near the K m​ ) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity) and a Europium-labeled anti-phospho-ERK antibody.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Cellular Protocol: Target Engagement via In-Cell Western

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers or cellular efflux pumps. Measuring the downstream phosphorylation of ERK1/2 directly in a hyperactive BRAF-mutant cell line (e.g., A375 melanoma) validates the intracellular target engagement of the azetidine derivative [3].

Step-by-Step Methodology
  • Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the azetidine derivative (dose-response from 10 µM to 0.5 nM) for exactly 2 hours. Why 2 hours? This specific window is optimal for detecting p-ERK reduction before cellular compensatory feedback loops (such as RTK upregulation) obscure the primary inhibitory effect.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with a commercial near-infrared (NIR) Blocking Buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibodies: Incubate with Rabbit anti-p-ERK1/2 (1:500) and Mouse anti-total-ERK1/2 (1:1000) overnight at 4°C.

  • Secondary Antibodies: Wash 3x with PBS-T, then incubate with NIR secondary antibodies (IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour in the dark.

  • Imaging & Normalization: Image on a near-infrared scanner. Normalize the p-ERK signal (800 nm) to the total ERK signal (700 nm) to correct for any variations in cell seeding density or compound-induced cell detachment.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative profile of optimized 1-(4-nitrophenyl)azetidin-3-ylamine derivatives compared to a clinical-stage reference standard. A successful derivative will show a tight correlation between biochemical and cellular IC 50​ values, indicating excellent membrane permeability.

Compound IDStructural ModificationBiochemical MEK1 IC 50​ (nM)Cellular p-ERK IC 50​ (A375) (nM)Cell Viability IC 50​ (72h) (nM)
PD0325901 Reference Standard1.2 ± 0.34.5 ± 0.812.4 ± 2.1
Azetidine-Nitro-1 Unsubstituted Azetidine Core45.3 ± 4.1120.5 ± 15.2350.0 ± 25.4
Azetidine-Nitro-2 3-Fluoro substituted Azetidine8.4 ± 1.222.1 ± 3.465.8 ± 8.9
Azetidine-Nitro-3 N-Methylated Azetidine>1000>5000>10000

Note: The loss of activity in Azetidine-Nitro-3 highlights the critical nature of the hydrogen bond donor capability of the azetidine amine within the MEK allosteric pocket.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: RSC Advances / Taylor & Francis URL: [Link]

  • Title: Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Nitrophenyl)azetidin-3-ylamine Purification and Crystallization

Welcome to the Technical Support Center for 1-(4-Nitrophenyl)azetidin-3-ylamine . This guide is engineered for researchers, chemists, and drug development professionals handling this specific azetidine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Nitrophenyl)azetidin-3-ylamine . This guide is engineered for researchers, chemists, and drug development professionals handling this specific azetidine derivative. Below, you will find field-proven troubleshooting guides, thermodynamic rationales, and self-validating protocols to ensure high-yield isolation and X-ray quality crystallization.

Section 1: Troubleshooting Purification (FAQs)

Q: Why does my compound streak severely on normal-phase silica gel, and how can I resolve it? A: The severe streaking is caused by strong hydrogen-bonding interactions between the primary aliphatic amine at the C3 position of the azetidine ring and the acidic silanol groups present on the silica gel surface[1]. To resolve this, you must suppress the ionization of the silanols.

  • Solution: Use a basified eluent system (e.g., Dichloromethane/Methanol modified with 1–2% Triethylamine or aqueous Ammonium Hydroxide). Alternatively, bypass normal-phase entirely and utilize reverse-phase preparative HPLC (C18 column) using a Water/Acetonitrile gradient modified with 0.1% Trifluoroacetic acid (TFA), which will cleanly elute the compound as a TFA salt[1].

Q: Can I use solvent extraction to separate this compound from neutral or acidic impurities? A: Yes, acid-base extraction is the most efficient and scalable purification method for this molecule due to its unique internal pKa differential[2].

  • The Causality: The lone pair on the azetidine nitrogen (N1) is highly delocalized into the strongly electron-withdrawing 4-nitrophenyl group via resonance (a push-pull system). This effectively neutralizes its basicity, dropping its pKa to < 2. However, the primary amine at C3 is insulated from this resonance by the sp³ carbon framework of the azetidine ring, retaining a typical aliphatic pKa of ~9.5. By washing your organic layer with 1M HCl, you selectively protonate only the C3 amine, driving the product into the aqueous phase while leaving non-basic impurities behind.

Section 2: Crystallization Strategies (FAQs)

Q: The free base of 1-(4-Nitrophenyl)azetidin-3-ylamine isolates as a viscous oil. How can I obtain X-ray quality crystals? A: Free base 3-aminoazetidines frequently resist crystallization because their conformational flexibility and lack of a rigid, planar hydrogen-bonding network cannot overcome the entropy of the liquid state[1].

  • Solution: Convert the free base into an acid addition salt, such as a hydrochloride or hydrobromide salt[3]. Salt formation introduces strong Coulombic forces and a rigid ionic lattice (N-H⁺···Cl⁻), drastically increasing the lattice energy ( ΔHlattice​ ) and providing the thermodynamic driving force required to induce crystallization[4].

Q: What is the optimal solvent system for crystallizing the hydrochloride salt? A: Anti-solvent crystallization is the gold standard for azetidine hydrochloride salts[5]. The salt is highly soluble in polar protic solvents but insoluble in ethereal solvents. Dissolve the crude salt in a minimal volume of a "good" solvent (e.g., Methanol or Isopropanol) and slowly add an "anti-solvent" (e.g., Diethyl ether or MTBE) until the solution reaches its cloud point, then cool to 0°C to promote controlled crystal growth[6].

Section 3: Quantitative Data & Solvent Systems

Property / ParameterFree Base FormHydrochloride Salt Form
Physical State (RT) Viscous Oil / Low-melting solidCrystalline Solid
Primary Amine pKa ~ 9.5N/A (Protonated)
Azetidine N1 pKa < 2.0< 2.0
Optimal Purification Acid-Base ExtractionAnti-Solvent Crystallization
"Good" Solvents EtOAc, DCM, ChloroformMethanol, Isopropanol, Water
Anti-Solvents Hexanes, HeptaneDiethyl Ether, MTBE, Acetone

Section 4: Visual Workflows

ExtractionWorkflow Crude Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Extract & Separate Crude->Acidify Org1 Organic Phase (Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Acidify->Aq1 Retain Basify Add 1M NaOH (aq) to pH 10 Extract with EtOAc Aq1->Basify Org2 Organic Phase (Free Base Product) Basify->Org2 Retain Aq2 Aqueous Phase (Salts) Basify->Aq2 Discard Pure Dry over Na2SO4 Concentrate to Pure Oil Org2->Pure

Acid-Base Extraction Workflow for 1-(4-Nitrophenyl)azetidin-3-ylamine.

CrystallizationPathway FreeBase Free Base Oil SaltForm Add HCl in Isopropanol (Salt Formation) FreeBase->SaltForm Exothermic Dissolve Dissolve in Minimal MeOH (Good Solvent) SaltForm->Dissolve AntiSolvent Dropwise Addition of Et2O (Anti-Solvent) Dissolve->AntiSolvent Nucleation Supersaturation & Nucleation AntiSolvent->Nucleation ΔG < 0 Growth Crystal Growth (Cool to 0°C) Nucleation->Growth Isolate Vacuum Filtration & Cold Wash Growth->Isolate

Anti-Solvent Crystallization Thermodynamic Pathway for Hydrochloride Salt.

Section 5: Experimental Protocols

Protocol A: Acid-Base Extraction Methodology

Self-validating check: The product will only move into the aqueous layer if the pH is strictly < 3. If the pH is too high, the primary amine will not fully protonate, resulting in product loss to the organic layer.

  • Dissolution: Dissolve the crude reaction mixture containing 1-(4-Nitrophenyl)azetidin-3-ylamine in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Phase Separation: Shake vigorously, vent, and allow the layers to separate. The product is now in the aqueous layer as a water-soluble hydrochloride salt.

  • Isolation of Aqueous Phase: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer containing neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath (0°C) to mitigate exothermic heating. Slowly add 1M aqueous NaOH dropwise while stirring until the pH reaches 10 (verify with pH paper). The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer three times with fresh EtOAc.

  • Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base as an oil.

Protocol B: Hydrochloride Salt Formation and Anti-Solvent Crystallization

Self-validating check: The appearance of a persistent cloudiness (turbidity) upon anti-solvent addition confirms that the metastable zone has been breached and nucleation has successfully initiated.

  • Salt Formation: Dissolve the purified free base oil in a minimal amount of Isopropanol (IPA) at room temperature. Slowly add 1.2 equivalents of a 4M HCl in Dioxane solution dropwise under continuous stirring.

  • Solvent Removal: Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the dioxane and IPA, yielding the crude solid hydrochloride salt.

  • Dissolution: Redissolve the crude salt in a minimal volume of warm Methanol (the "good" solvent) until a completely clear solution is achieved.

  • Anti-Solvent Addition: While stirring gently, add Diethyl Ether (the "anti-solvent") dropwise. Stop adding the moment the solution becomes slightly cloudy (the cloud point), indicating supersaturation.

  • Crystal Growth: Remove the flask from stirring and allow the mixture to cool undisturbed to room temperature. Once at room temperature, transfer the flask to a 0°C ice bath for 2 hours to promote controlled, high-purity crystal growth.

  • Isolation: Isolate the resulting crystals via vacuum filtration, wash the filter cake with cold Diethyl Ether, and dry under high vacuum for 12 hours to afford X-ray quality crystals.

Section 6: References

  • [1] Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • [3] Title: 3-aminoazetidine, its salts and intermediates of synthesis (US Patent 4822895A) Source: Google Patents URL:

  • [4] Title: Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide (US Patent 20080312205A1) Source: Google Patents URL:

  • [2] Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL:[Link]

Sources

Optimization

Troubleshooting degradation of 1-(4-Nitrophenyl)azetidin-3-ylamine during long-term storage

Welcome to the Technical Support Center for 1-(4-Nitrophenyl)azetidin-3-ylamine . This highly functionalized molecule presents unique challenges during long-term storage due to the competing reactivities of its three cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Nitrophenyl)azetidin-3-ylamine . This highly functionalized molecule presents unique challenges during long-term storage due to the competing reactivities of its three core structural motifs: the highly strained 4-membered azetidine ring, the electron-withdrawing and light-sensitive 4-nitrophenyl group, and the nucleophilic primary amine.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the thermodynamic and kinetic causalities behind compound degradation and provide self-validating protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS data shows a gradual loss of purity over 3 months at room temperature, accompanied by a major +18 Da mass shift. What is happening? A: You are observing the hydrolytic ring-opening of the azetidine core. Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol[1]. While typically more stable than aziridines, the N1 nitrogen in your molecule is conjugated with a strongly electron-withdrawing 4-nitrophenyl group. This delocalization reduces the basicity of the ring nitrogen but highly polarizes the adjacent N–C bonds. Ambient moisture (acting as a nucleophile) attacks the strained C2/C4 positions, cleaving the ring to form an acyclic amino-alcohol derivative (+18 Da)[2]. Solution: The compound must be lyophilized and stored in a tightly sealed container with a desiccant.

Q2: The lyophilized powder has changed from a pale yellow to a deep orange/brown color. Is the batch still viable for in vitro assays? A: No, the batch should be discarded or repurified. This color shift is the classic signature of photodegradation . Nitroaromatic compounds are highly susceptible to UV/Vis light, which triggers the photoreduction of the nitro group into nitroso, hydroxylamine, or fully reduced aniline derivatives[3]. These highly reactive intermediates often polymerize or cross-react with the free primary amine on the 3-position of adjacent molecules, forming highly conjugated, intensely colored azo or azoxy oligomers. Solution: Always store the compound in amber glass vials to block UV transmission.

Q3: NMR analysis shows a loss of the primary amine protons (broad singlet) and unexpected mass shifts of +16 Da and +32 Da. What is the mechanism? A: This indicates oxidative degradation of the C3 primary amine. Unlike the N1 azetidine nitrogen, the C3 primary amine is highly electron-rich and nucleophilic. Prolonged exposure to atmospheric oxygen at ambient temperatures leads to the formation of N-oxides (+16 Da) or nitroso compounds (+32 Da)[4]. Solution: Implement a strict Argon or Nitrogen backfilling protocol before sealing the storage vials.

Part 2: Quantitative Degradation Data

To facilitate rapid identification of storage issues, the following table summarizes the quantitative analytical signatures and kinetic baselines for 1-(4-Nitrophenyl)azetidin-3-ylamine degradation.

Degradation PathwayPrimary TriggerEst. Kinetic Rate (T1/2 at 25°C, Ambient)Analytical Signature (LC-MS / NMR)Standard Prevention Strategy
Hydrolytic Ring Opening High Humidity (>60% RH)~45 DaysLC-MS: +18 Da (m/z +18)NMR: Loss of azetidine multiplet (3.5-4.5 ppm)Store in desiccator cabinet (<10% RH)
Photodegradation UV/Vis Light Exposure<14 Days (if exposed)UV-Vis: Broadening of 380 nm peakVisual: Pale yellow to dark brownAmber glass vials, dark storage
Amine Oxidation Atmospheric Oxygen~90 DaysLC-MS: +16 Da (N-oxide) or oligomer massesArgon/Nitrogen backfilling

Part 3: Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system . The following protocol for Forced Degradation Profiling includes built-in mass-balance checks to ensure no volatile or insoluble degradants are missed.

Protocol A: Self-Validating Forced Degradation Profiling

Objective: Establish a definitive chromatographic baseline for all potential degradation products of 1-(4-Nitrophenyl)azetidin-3-ylamine.

  • Baseline & Control Establishment:

    • Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile.

    • Immediately aliquot 100 µL into a control vial, flash-freeze in liquid nitrogen, and store at -80°C. (Validation Check: This serves as the 100% mass-balance reference).

  • Hydrolytic Stress (Acid/Base):

    • Add 100 µL of 0.1 M HCl to one 100 µL API aliquot (Acid stress).

    • Add 100 µL of 0.1 M NaOH to a second 100 µL API aliquot (Base stress).

    • Incubate both at 40°C for 24 hours.

  • Oxidative Stress:

    • Add 10 µL of 3% H2O2 to a third 100 µL API aliquot. Incubate at room temperature for 6 hours.

  • Quenching (Critical Step):

    • Neutralize the acid stress with 100 µL of 0.1 M NaOH. Neutralize the base stress with 100 µL of 0.1 M HCl. Quench the oxidative stress with a saturated sodium thiosulfate solution. (Causality: Quenching halts the reaction precisely at the target timepoint, preventing artifactual degradation inside the autosampler queue).

  • Analysis & Mass Balance Validation:

    • Analyze all stressed samples alongside the -80°C control using UHPLC-MS.

    • Self-Validation Metric: Calculate the total peak area of the remaining intact API plus all new degradant peaks. If the total area is <95% of the -80°C control area, you have generated insoluble polymers (check vial for precipitates) or volatile fragments, requiring a change in extraction solvent.

Protocol B: Optimized Long-Term Storage
  • Drying: Lyophilize the compound to remove residual synthesis solvents and moisture.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 5 mg) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Inert Atmosphere: Place the open amber vials in a glove box or use a Schlenk line to apply a vacuum, followed by backfilling with high-purity Argon.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store at -20°C in a secondary container with indicating Drierite (desiccant).

Part 4: Visualizing the Mechanics

Pathways A 1-(4-Nitrophenyl)azetidin-3-ylamine (Intact API) B Hydrolytic Ring Opening (Azetidine Cleavage) A->B H2O / H+ C Photolytic Degradation (Nitro Reduction) A->C hν (Photons) D Oxidative Degradation (Amine Oxidation) A->D O2 / Heat E Mass Shift: +18 Da Trigger: Ambient Moisture B->E F Visual: Dark Brown/Orange Trigger: UV/Vis Light C->F G Mass Shift: +16 Da (N-Oxide) Trigger: O2 & Temp D->G

Mechanistic degradation pathways of 1-(4-Nitrophenyl)azetidin-3-ylamine.

Workflow S1 Routine QC: Detect Purity Drop (LC-MS / 1H-NMR) D1 Is the primary degradant mass +18 Da? S1->D1 D2 Is the sample discolored (orange/brown) with insoluble particulates? D1->D2 No A1 Diagnosis: Hydrolysis Action: Lyophilize, store with desiccant D1->A1 Yes A2 Diagnosis: Photodegradation/Oxidation Action: Amber vials, Argon backfill, -20°C D2->A2 Yes A3 Diagnosis: Salt Disproportionation Action: Re-evaluate counterion stability D2->A3 No

Step-by-step troubleshooting workflow for identifying and resolving storage degradation.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL:[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL:[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 1-(4-Nitrophenyl)azetidin-3-ylamine

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-nitrophenyl)azetidin-3-ylamine and encountering challenges related to steric hindrance during its functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-nitrophenyl)azetidin-3-ylamine and encountering challenges related to steric hindrance during its functionalization. The unique structural aspects of this molecule, namely the strained four-membered azetidine ring and the bulky 4-nitrophenyl group, can present significant synthetic hurdles. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate successful derivatization of this valuable building block.

I. Understanding the Challenge: Steric Hindrance in Azetidine Functionalization

The primary amine of 1-(4-nitrophenyl)azetidin-3-ylamine is a versatile handle for introducing a wide range of functionalities. However, its reactivity is significantly influenced by the steric bulk of the N-aryl substituent and the rigid, non-planar geometry of the azetidine ring. This steric congestion can hinder the approach of reagents, leading to slow reaction rates, low yields, or even complete failure of the desired transformation.

Frequently Asked Questions (FAQs)
Q1: Why is my acylation/amide coupling reaction with 1-(4-nitrophenyl)azetidin-3-ylamine failing or giving low yields?

A1: This is a common issue stemming from the reduced nucleophilicity and steric hindrance of the amine. Several factors could be at play:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acid chlorides or anhydrides may not be electrophilic enough to overcome the steric barrier.

  • Inappropriate Coupling Reagents: For carboxylic acid couplings, common reagents like DCC or EDC alone might not be sufficient to activate the acid effectively for reaction with this hindered amine.[1]

  • Unfavorable Reaction Conditions: Low temperatures or suboptimal solvent choice can exacerbate the slow reaction kinetics.

Troubleshooting Flowchart for Failed Acylation/Amide Coupling

Caption: A decision-making workflow for troubleshooting acylation reactions.

Q2: I'm observing over-alkylation or no reaction in my alkylation attempts. What can I do?

A2: Alkylation of this amine is challenging due to a combination of steric hindrance and the potential for the product secondary amine to be more nucleophilic than the starting primary amine, leading to dialkylation.[2]

  • For Mono-alkylation:

    • Use Bulky Alkylating Agents: This can disfavor a second alkylation event.

    • Employ Reductive Amination: This is often the most effective strategy for controlled mono-alkylation. It involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ.[3]

    • Control Stoichiometry: Using a large excess of the amine can favor mono-alkylation, but this is often not practical with valuable substrates.

  • For No Reaction:

    • Increase Reactivity of the Electrophile: Use more reactive alkylating agents like alkyl iodides or triflates instead of bromides or chlorides.[4]

    • Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

    • Use a Stronger, Non-Nucleophilic Base: A hindered base like diisopropylethylamine (DIPEA) or DBU can facilitate the reaction without competing as a nucleophile.

Q3: Does the 4-nitrophenyl group affect the reactivity of the azetidine amine?

A3: Yes, significantly. The nitro group is a strong electron-withdrawing group.[5] This has two main effects:

  • Electronic Effect: It reduces the electron density on the azetidine nitrogen, thereby decreasing the nucleophilicity of the exocyclic amine at position 3. This makes the amine less reactive towards electrophiles compared to an N-alkyl or N-phenyl substituted azetidin-3-ylamine.

  • Steric Effect: The phenyl ring itself presents a significant steric barrier to the approach of reagents to the amine.

It is also a versatile functional group that can be reduced to an amine, providing another site for molecular elaboration.[5]

II. Recommended Protocols for Functionalization

These protocols are designed to address the challenges of steric hindrance and provide robust starting points for your experiments.

Protocol 1: Amide Coupling with a Hindered Carboxylic Acid using Acyl Fluoride

This method is particularly effective for challenging couplings where standard carbodiimide methods fail.[1][6]

Workflow Diagram

Acyl_Fluoride_Protocol cluster_prep Step 1: Preparation cluster_activation Step 2: Acyl Fluoride Formation cluster_coupling Step 3: Amine Coupling cluster_workup Step 4: Work-up and Purification Reagents Carboxylic Acid (1.0 eq) 1-(4-Nitrophenyl)azetidin-3-ylamine (1.1 eq) Cyanuric Fluoride (0.5 eq) Pyridine (1.5 eq) Anhydrous DCM Dissolve_Acid Dissolve carboxylic acid and pyridine in anhydrous DCM at 0 °C. Reagents->Dissolve_Acid Add_CF Add cyanuric fluoride solution dropwise. Dissolve_Acid->Add_CF Stir_Activation Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Add_CF->Stir_Activation Add_Amine Add azetidine solution to the activated acyl fluoride mixture. Stir_Activation->Add_Amine Heat Heat the reaction to 40-60 °C. Add_Amine->Heat Monitor Monitor progress by LC-MS or TLC. Heat->Monitor Quench Quench with saturated NaHCO₃ (aq). Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: Step-by-step workflow for amide coupling via an acyl fluoride intermediate.

Detailed Steps:

  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. In a separate vial, dissolve cyanuric fluoride (0.5 equiv) in anhydrous DCM and add it dropwise to the carboxylic acid solution.

  • Stirring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Amine Addition: Dissolve 1-(4-nitrophenyl)azetidin-3-ylamine (1.1 equiv) in a minimal amount of anhydrous DCM and add it to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 40-60 °C and monitor its progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is a reliable method to form secondary amines while avoiding over-alkylation. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.[3]

Materials and Reagents:

Reagent/MaterialStoichiometry (equiv)Purpose
1-(4-Nitrophenyl)azetidin-3-ylamine1.0Amine source
Aldehyde or Ketone1.1 - 1.2Electrophile
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Acetic Acid (catalytic)~0.1Catalyst for imine formation
Anhydrous 1,2-Dichloroethane (DCE)-Solvent

Detailed Steps:

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)azetidin-3-ylamine (1.0 equiv) and the desired aldehyde or ketone (1.1-1.2 equiv) in anhydrous DCE, add a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

III. Advanced Strategies and Considerations

Protecting Groups

In cases where the substrate for acylation or alkylation contains other reactive functional groups, the use of a protecting group on the azetidine nitrogen might be considered. However, this adds synthetic steps. A more common strategy is to first perform the desired functionalization on the exocyclic amine and then, if necessary, modify other parts of the molecule. Common amine protecting groups include Boc, Cbz, and Fmoc.[7][8]

Catalysis for Hindered Amines

For particularly challenging transformations, specialized catalytic systems can be employed.

  • Palladium-Catalyzed Amination: For certain allylic aminations, heterobimetallic Pd-Ti complexes have been shown to be effective with hindered secondary amines, enabling reactions at room temperature.[9]

  • Copper-Catalyzed Couplings: Copper-catalyzed methods have been developed for the synthesis of hindered anilines from arylboronic acids and alkyl halides, which could be adapted for N-arylation of the azetidine.[10]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, opening up another avenue for functionalization.

  • Catalytic Hydrogenation: Standard conditions such as H₂, Pd/C in methanol or ethanol are typically effective.

  • Chemical Reduction: Reagents like SnCl₂ in HCl, or iron powder in acetic acid can also be used. Care must be taken to choose conditions that do not affect other functional groups in the molecule.[11]

By understanding the inherent steric and electronic challenges of 1-(4-nitrophenyl)azetidin-3-ylamine and applying the appropriate strategies and protocols outlined in this guide, researchers can successfully functionalize this versatile scaffold for applications in drug discovery and medicinal chemistry.

References
  • Zhang, Z., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

  • Peterson, G. I., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Curphey, T. J., et al. (1975). A Study of the Alkylation of Enamines Derived from Sterically Hindered Amines. The Journal of Organic Chemistry. [Link]

  • Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Gui, J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Reeves, J. T., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters. [Link]

  • Saunders, L. T., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Fiveable. (2025). Alkylation of amines: Organic Chemistry II Study Guide. Fiveable. [Link]

  • Li, Y., et al. (2023). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Lantes, V., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Ortwine, D. F., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • ResearchGate. (2020). Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. ResearchGate. [Link]

  • ResearchGate. (2020). Strategies for the functionalization of azetidine-containing.... ResearchGate. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Wang, H., et al. (2019). Redox-Neutral β-C(sp3)–H Functionalization of Cyclic Amines via Intermolecular Hydride Transfer. Organic Letters. [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • ResearchGate. (2019). Reaction mechanism for the synthesis of compounds (1–3). Ar:[1]=4-nitrophenyl. ResearchGate. [Link]

  • Royal Society of Chemistry. (2007). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

  • Spindler, F., et al. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Organic Letters. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Wikidot. [Link]

  • Wiley Online Library. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Institutes of Health. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. National Institutes of Health. [Link]

  • ResearchGate. (2020). General procedure for the acylation of 4-nitrophenol. This was done via.... ResearchGate. [Link]

  • Wiley Online Library. (2007). Chapter 8 Amino Protecting Groups. Wiley Online Library. [Link]

  • Google Patents. (2001). US6211384B1 - Methods for the acylation of amine compounds.
  • SynArchive. Protecting Groups List. SynArchive. [Link]

  • Frontiers. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]

  • National Institutes of Health. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. National Institutes of Health. [Link]

  • National Institutes of Health. (2025). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. National Institutes of Health. [Link]

  • National Institutes of Health. (2024). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. National Institutes of Health. [Link]

  • MDPI. (2020). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Calvin Digital Commons. (2016). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • ResearchGate. (2024). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ResearchGate. [Link]

Sources

Optimization

Heterocyclic Chemistry Support Center: Nitration of Azetidin-3-ylamine Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who struggle with the functionalization of highly strained nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who struggle with the functionalization of highly strained nitrogen heterocycles.

Azetidines possess a unique structural profile. With a ring strain of approximately 25.4 kcal/mol, they sit precariously between highly reactive aziridines and stable pyrrolidines[1]. This strain provides excellent pharmacological properties but makes the azetidine ring highly susceptible to electrophile-induced ring-opening, oxidation, and polymerization—especially under the harsh conditions typically required for nitration.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you minimize side products and maximize yields when nitrating azetidin-3-ylamine precursors.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why am I seeing significant ring-opening (e.g., formation of acyclic nitramine-nitrates) during the nitration of my azetidine precursor? The Causality: The fundamental issue is the combination of high ring strain and Brønsted acidity. Traditional nitrating mixtures (e.g., HNO3​/H2​SO4​ ) generate strong protic acids. When the azetidine nitrogen is protonated or reacts with the nitronium ion ( NO2+​ ) to form an intermediate N-nitroazetidinium species, the electrophilicity of the adjacent carbons increases drastically. The relief of the 25.4 kcal/mol ring strain drives thermodynamic ring cleavage, allowing weak nucleophiles (like water or nitrate ions) in the reaction matrix to attack the ring carbons, yielding acyclic nitramine-nitrates[2]. The Solution: You must decouple electrophilic nitration from Brønsted acidity. Shift to aprotic, strictly anhydrous nitrating agents. Dinitrogen pentoxide ( N2​O5​ ) in chlorinated solvents (e.g., CH2​Cl2​ ) at cryogenic temperatures (-20°C) acts purely as an NO2+​ donor without generating protic by-products, thereby preserving the four-membered ring[2].

Q2: How do I selectively nitrate the exocyclic C3-amine while preserving the azetidine ring nitrogen (N1)? The Causality: Both the endocyclic (N1) and exocyclic (C3) nitrogen atoms are highly nucleophilic. If left unprotected, competitive nitration and subsequent oxidative degradation will occur. The Solution: Implement an orthogonal protecting group strategy. Protect the N1 position with an electron-withdrawing, acid-stable group such as Tosyl (Ts) or Carbobenzoxy (Cbz). Crucial Insight: Avoid tert-butyloxycarbonyl (Boc) protection if you are using acetyl nitrate or mixed acids, as the localized acidity will cause premature Boc-deprotection and subsequent N1-nitration or ring degradation. Once N1 is deactivated by a robust protecting group, the primary C3-amine can be selectively nitrated.

Q3: What causes the formation of oxidative side products (e.g., N-oxides, ketones) during the reaction? The Causality: Nitric acid is not just a nitrating agent; it is a potent oxidant. Unprotected amines can be oxidized to nitroso compounds or undergo oxidative deamination to form 3-azetidinones. Furthermore, ambient oxygen can participate in radical pathways if the reaction overheats. The Solution: Use pre-formed nitrating agents like NO2​BF4​ or direct nitrolysis of azetidinium hydrochloride salts using acetyl nitrate[3]. Degas your solvents to minimize ambient oxygen participation, a practice proven to increase intact azetidine yields up to 98% in related photochemical functionalizations.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between successful intact nitration and acid-catalyzed ring cleavage.

MechanisticDivergence A Azetidin-3-ylamine Precursor B Nitronium (NO2+) Attack A->B C N-Azetidinium Intermediate B->C D Pathway A: Mild Base / Aprotic (Deprotonation) C->D F Pathway B: High Acidity / Protic (Nucleophilic Attack) C->F E Desired N-Nitroazetidine (Intact Ring) D->E Kinetic Control G Acyclic Nitramine-Nitrate (Ring Cleavage) F->G Thermodynamic / Strain Release

Mechanistic divergence of azetidine nitration: intact ring preservation vs. acid-catalyzed cleavage.

Part 3: Quantitative Data on Nitrating Systems

To make an informed decision on your reagent selection, consult the table below, which synthesizes the performance of various nitrating systems on azetidine precursors based on historical literature and energetic materials synthesis[2][3][4].

Nitrating SystemSolvent EnvironmentOperating TempAvg. YieldRing IntegrityMajor Side Products
HNO3​ / H2​SO4​ (Mixed Acid) Protic / Highly Acidic0°C to 25°C< 20%PoorAcyclic nitramine-nitrates, polymers
N2​O5​ Aprotic ( CH2​Cl2​ )-20°C to 0°C70 - 80%ExcellentTrace unreacted starting material
Acetyl Nitrate (in situ) Acetic Anhydride< 15°C~ 87%Very GoodN-oxides (if temp > 20°C)
NO2​BF4​ Acetonitrile-40°C50 - 65%GoodFluorinated ring-opened adducts

Part 4: Self-Validating Experimental Protocols

The following protocol details the direct nitrolysis of azetidinium hydrochloride salts using acetyl nitrate. This method avoids the handling of carcinogenic nitroso intermediates and utilizes a self-validating feedback loop to prevent thermal runaway and ring cleavage[3].

Protocol: Direct Nitrolysis using Acetyl Nitrate

Rationale: By utilizing the hydrochloride salt of the azetidine precursor, the amine is protected from premature oxidation. The in situ generation of acetyl nitrate provides a potent but non-protic electrophile.

Step-by-Step Methodology:

  • Reagent Preparation (Critical Temperature Control): Cautiously add 95% fuming HNO3​ (1.0 eq) to acetic anhydride (excess) in a round-bottom flask. Self-Validation Check: Monitor the internal temperature continuously. The rate of addition MUST be controlled so the temperature never exceeds 15°C. If the temperature hits 15°C, halt addition immediately; exceeding this threshold triggers the formation of oxidative by-products.

  • Substrate Addition: Cool the acetyl nitrate solution to 0°C. Slowly add the 3-substituted azetidinium hydrochloride salt (0.8 eq) portion-wise over 30 minutes.

  • Reaction Progression & Monitoring: Stir the reaction mixture at 0°C to 10°C for 2 to 4 hours. Self-Validation Check: Pull a 50 µL aliquot every 45 minutes, quench in saturated NaHCO3​ , extract with ethyl acetate, and spot on a TLC plate (Ninhydrin stain). The reaction is complete only when the primary amine spot completely disappears. Do not arbitrarily extend reaction times, as prolonged exposure leads to slow ring degradation.

  • Quenching (Strain Preservation): Once complete, pour the reaction mixture over crushed ice and immediately neutralize with saturated aqueous NaHCO3​ until pH 7.5 is reached. Causality: Rapid neutralization halts any acid-catalyzed ring opening of the newly formed N-nitroazetidine.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

NitrationWorkflow Step1 1. Reagent Preparation In situ Acetyl Nitrate at <15°C Step2 2. Substrate Addition Add Azetidinium HCl portionwise Step1->Step2 Step3 3. Self-Validation Monitor via TLC (Ninhydrin stain) Step2->Step3 Step3->Step2 If precursor remains (Maintain <15°C) Step4 4. Quenching Rapid neutralization with NaHCO3 Step3->Step4 If precursor consumed Step5 5. Isolation Solvent extraction & Crystallization Step4->Step5

Self-validating experimental workflow for the nitrolysis of azetidinium hydrochloride salts.

References

  • Archibald, T. G., Baum, K., & Garver, L. C. (1990). Synthesis of N-Nitroazetidines. Synthetic Communications.[Link][3]

  • Rykaczewski, M. et al. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI.[Link][4]

  • Golding, P. et al. (1992). New synthesis routes for energetic materials using dinitrogen pentoxide. The Royal Society.[Link][2]

  • Yoda, H. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation and Performance Comparison Guide: High-Fidelity Synthesized vs. Conventional 1-(4-Nitrophenyl)azetidin-3-ylamine

Target Audience: Analytical Chemists, Drug Development Professionals, and Principal Investigators. Focus: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation, Impurity Profiling, and Performance Benchmarkin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Principal Investigators. Focus: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation, Impurity Profiling, and Performance Benchmarking.

Executive Summary

In modern drug discovery, strained nitrogen heterocycles like azetidines are increasingly utilized to improve the metabolic stability and spatial geometry of small molecule drug candidates. 1-(4-Nitrophenyl)azetidin-3-ylamine (Exact Mass: 193.085 Da) is a critical bifunctional building block. However, its analytical validation presents unique challenges: the highly basic primary amine is prone to peak tailing, the strained four-membered ring exhibits atypical fragmentation pathways, and the nitroaromatic moiety is highly susceptible to catalytic over-reduction during synthesis.

As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS performance of High-Fidelity Synthesized (HFS) Grade 1-(4-Nitrophenyl)azetidin-3-ylamine against Conventional Market (Generic) Alternatives . Furthermore, this document provides a self-validating, step-by-step LC-MS/MS protocol aligned with FDA/EMA ICH M10 bioanalytical guidelines[1].

Mechanistic Insights: The Analytical Challenge of Azetidines

To develop a robust LC-MS method, we must first understand the physicochemical behavior of the analyte.

  • Ionization Dynamics: The primary amine at the 3-position of the azetidine ring is highly basic. In the presence of a protic modifier (e.g., 0.1% Formic Acid), it readily accepts a proton, making Positive Electrospray Ionization (ESI+) the most efficient detection mode, yielding an intense [M+H]+ precursor ion at m/z 194.09[2].

  • Fragmentation Causality: Unlike standard aliphatic amines, azetidines undergo specific ring-opening cleavages under Collision-Induced Dissociation (CID). Similar to the well-documented "pipecolic acid effect" observed in cyclic amino acids, the rigid strain of the four-membered ring dictates that fragmentation occurs preferentially via the expulsion of ammonia (-17 Da) followed by the rupture of the azetidine C-N bonds[3].

  • The Nitro-Reduction Artifact: A common synthetic pitfall for this compound is the unintentional reduction of the nitro group, yielding 1-(4-aminophenyl)azetidin-3-ylamine (m/z 164.12). This impurity not only competes for ionization (causing matrix suppression) but can also actively interfere with downstream coupling reactions[4].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 194.09 F1 Primary Amine Cleavage [M+H-NH3]+ m/z 177.06 M->F1 -NH3 (-17 Da) F2 Azetidine Ring Opening Fragment m/z 138.03 M->F2 Ring Cleavage F3 Over-Reduction Impurity [M+H]+ m/z 164.12 M->F3 Synthetic Artifact (Monitored)

Figure 1: ESI+ CID fragmentation pathway and critical impurity monitoring for the azetidine derivative.

Comparative Performance: HFS Grade vs. Generic Grade

The following table summarizes the quantitative LC-MS performance of the HFS Grade compared to a standard Generic Grade alternative. Data was acquired using a Triple Quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode.

Analytical ParameterHFS Grade 1-(4-Nitrophenyl)azetidin-3-ylamineConventional Generic GradeScientific Impact / Causality
Chromatographic Purity (UV 254 nm) > 99.8%94.5% - 96.2%High purity prevents stoichiometric imbalances in downstream parallel synthesis.
Over-Reduction Impurity (m/z 164.12) Not Detected (< 0.01%)2.1% - 3.5%Generic grades often utilize harsh deprotection steps that inadvertently reduce the nitro group.
Ionization Efficiency (Signal/Noise) 450:1 at 10 ng/mL180:1 at 10 ng/mLTrace heavy-metal catalysts in generic grades cause significant ion suppression in the ESI source[4].
Peak Symmetry (Tailing Factor) 1.05 (Highly Symmetrical)1.45 (Significant Tailing)HFS grade lacks residual silanol-binding trace impurities, ensuring sharp chromatographic peaks.
LLOQ (Lower Limit of Quantitation) 0.5 ng/mL2.5 ng/mLSuperior purity allows for a wider dynamic range and compliance with FDA ±20% LLOQ accuracy limits[1].

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating specific system suitability checks and surrogate matrix controls, researchers can independently verify the integrity of their analytical runs.

Reagents & Sample Preparation
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA). (Causality: FA provides the necessary protons to drive the equilibrium toward the [M+H]+ state, maximizing ESI+ sensitivity).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA.

  • Sample Diluent: 95:5 Water:Acetonitrile. (Causality: Injecting the sample in a highly aqueous diluent prevents "solvent breakthrough" and ensures the polar azetidine focuses tightly at the head of the C18 column).

UHPLC Chromatographic Conditions
  • Column: High-strength silica C18 (1.7 µm, 2.1 x 50 mm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B (Isocratic hold to retain the polar amine)

    • 0.50 - 3.00 min: 5% to 95% B (Linear gradient for separation)

    • 3.00 - 4.00 min: 95% B (Column wash)

    • 4.00 - 5.00 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Configure the Triple Quadrupole MS with the following optimized transitions:

  • Polarity: Positive ESI (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Quantifier Transition: m/z 194.1 → 177.1 (Collision Energy: 15 eV).

  • Qualifier Transition: m/z 194.1 → 138.0 (Collision Energy: 25 eV).

  • Impurity Monitor: m/z 164.1 → 147.1 (To detect the 1-(4-aminophenyl)azetidin-3-ylamine artifact).

LCMS_Workflow A Sample Prep (Aqueous Diluent) B UHPLC Separation (C18, 0.1% FA) A->B 2 µL Injection C ESI+ Ionization ([M+H]+ = 194.09) B->C Gradient Elution D Triple Quad MS/MS (MRM Transitions) C->D Precursor Selection E Data Analysis (FDA/EMA M10) D->E Quantification

Figure 2: Step-by-step LC-MS/MS validation workflow for azetidine quantification.

System Suitability & Acceptance Criteria

Before analyzing study samples, the system must validate itself:

  • Blank Injection: Must show < 20% of the LLOQ response at the analyte retention time to confirm zero carryover[1].

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must back-calculate to within ±15% of their nominal values (±20% for the LLOQ)[1].

Conclusion

The validation of 1-(4-Nitrophenyl)azetidin-3-ylamine requires a nuanced understanding of azetidine gas-phase chemistry and the synthetic vulnerabilities of nitroaromatics. The High-Fidelity Synthesized (HFS) Grade definitively outperforms conventional alternatives by eliminating the critical m/z 164.12 over-reduction impurity and removing trace catalysts that cause matrix suppression. By implementing the self-validating LC-MS/MS protocol outlined above, researchers can ensure their analytical data meets the highest standards of regulatory compliance and scientific integrity.

References

  • Designing LCMS Studies with the FDA in Mind from the Start - Agilex Biolabs. Available at:[Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed (NIH). Available at:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

A Comparative Analysis of Azetidin-3-ylamine Derivatives in Organic Synthesis: A Guide for Researchers

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, coupled with its ability to introduce favorable physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, has led to its incorporation into numerous clinically approved drugs and drug candidates.[1] Among the various substituted azetidines, azetidin-3-ylamine and its derivatives are particularly valuable building blocks, offering a versatile handle for the introduction of diverse functionalities. This guide provides a comparative analysis of key azetidin-3-ylamine derivatives, focusing on their synthesis, reactivity, and application in organic synthesis, with the goal of empowering researchers to make informed decisions in their synthetic strategies.

The Azetidine Ring: A Scaffold for Innovation

The four-membered azetidine ring possesses a significant degree of ring strain (approximately 25.4 kcal/mol), which lies between that of the highly reactive aziridines and the more stable pyrrolidines.[2] This inherent strain, while not compromising the compound's stability for general handling, can be harnessed to drive unique chemical transformations.[2] The nitrogen atom within the ring imparts basicity and nucleophilicity, while substituents on the nitrogen or the carbon framework can be used to modulate these properties and introduce points of diversity.

Synthesis of Key Azetidin-3-ylamine Derivatives

The accessibility of azetidin-3-ylamine derivatives is crucial for their widespread application. Several synthetic routes have been developed, with the choice of N-substituent often dictating the overall strategy. Here, we compare the synthesis of three commonly employed derivatives: N-Boc-azetidin-3-ylamine, N-benzyl-azetidin-3-ylamine, and N-aryl-azetidin-3-ylamines.

Synthesis of N-Boc-azetidin-3-ylamine

The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions.[3] The synthesis of N-Boc-azetidin-3-ylamine typically starts from a commercially available precursor like N-Boc-3-hydroxyazetidine.

cluster_0 Synthesis of N-Boc-azetidin-3-ylamine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mesylation 1. MsCl, Et3N 2. NaN3, DMF N-Boc-3-hydroxyazetidine->Mesylation Activation of hydroxyl group N-Boc-3-azidoazetidine N-Boc-3-azidoazetidine Mesylation->N-Boc-3-azidoazetidine Nucleophilic substitution Reduction H2, Pd/C N-Boc-3-azidoazetidine->Reduction Azide reduction N-Boc-azetidin-3-ylamine N-Boc-azetidin-3-ylamine Reduction->N-Boc-azetidin-3-ylamine

Caption: Synthesis of N-Boc-azetidin-3-ylamine.

Experimental Protocol: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (N-Boc-azetidin-3-ylamine)

This two-step protocol starts from the readily available N-Boc-3-hydroxyazetidine.

Step 1: Synthesis of tert-butyl 3-azidoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl 3-azidoazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.

  • Add 10% Palladium on carbon (10 wt%).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil, which is often used without further purification.

Synthesis of N-benzyl-azetidin-3-ylamine

The benzyl group is another common protecting group that can be removed by hydrogenolysis. The synthesis of N-benzyl-azetidin-3-ylamine can be achieved through reductive amination of N-benzyl-azetidin-3-one or by direct alkylation of azetidin-3-one followed by reduction. A more direct approach involves the reaction of 1-benzhydryl-3-(methylsulfonyloxy)azetidine with benzylamine.[1]

Synthesis of N-aryl-azetidin-3-ylamines

The direct N-arylation of azetidin-3-amine can be challenging. A common strategy involves the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[2][4][5] This reaction allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide. The choice of ligand for the palladium catalyst is crucial for achieving high yields.[2]

Comparative Reactivity of Azetidin-3-ylamine Derivatives

The N-substituent on the azetidin-3-ylamine ring plays a critical role in modulating its reactivity. This is primarily due to a combination of electronic and steric effects.

Electronic Effects: Basicity and Nucleophilicity

The basicity of the exocyclic amino group is significantly influenced by the electron-donating or electron-withdrawing nature of the N-substituent on the azetidine ring.

  • N-Boc-azetidin-3-ylamine: The Boc group is electron-withdrawing, which reduces the electron density on the ring nitrogen. This, in turn, has a minor electron-withdrawing inductive effect on the exocyclic amine, slightly decreasing its basicity compared to an unsubstituted counterpart.

  • N-benzyl-azetidin-3-ylamine: The benzyl group is generally considered to be electron-neutral or slightly electron-donating. Therefore, the basicity of the exocyclic amine is expected to be comparable to or slightly higher than that of the unsubstituted azetidin-3-amine.

  • N-aryl-azetidin-3-ylamines: The electronic effect of the aryl group depends on the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring will decrease the basicity of the azetidine nitrogen and, to a lesser extent, the exocyclic amine. Conversely, electron-donating groups will increase basicity.

Nucleophilicity generally correlates with basicity, but is also highly sensitive to steric hindrance.[8] In many synthetic applications, the exocyclic amine of the azetidin-3-ylamine derivative acts as the nucleophile.

Steric Effects

The size of the N-substituent can significantly impact the accessibility of the exocyclic amino group, thereby influencing reaction rates and, in some cases, the feasibility of a reaction.

  • N-Boc-azetidin-3-ylamine: The tert-butyl group is sterically demanding. While the exocyclic amine is at the 3-position, the bulky Boc group can still hinder the approach of reactants, especially in sterically congested transition states.

  • N-benzyl-azetidin-3-ylamine: The benzyl group is less sterically demanding than the Boc group, generally allowing for easier access to the exocyclic amine.

  • N-aryl-azetidin-3-ylamines: The steric hindrance of an aryl group depends on the substitution pattern, particularly the presence of ortho substituents.

Comparative Performance in Key Organic Reactions

To provide a practical comparison, we will examine the performance of these derivatives in three common and important transformations in organic synthesis: acylation, reductive amination, and Buchwald-Hartwig amination.

Acylation Reactions

Acylation of the exocyclic amine to form an amide bond is a fundamental transformation. The reactivity in this reaction is a good indicator of the amine's nucleophilicity.

Comparative Data: Acylation of Azetidin-3-ylamine Derivatives

N-SubstituentAcylating AgentProductYield (%)Reference
BocBenzoyl chlorideN-(1-Boc-azetidin-3-yl)benzamide~85-95[General knowledge, typical yields]
BenzylAcetyl chlorideN-(1-benzyl-azetidin-3-yl)acetamide~90-98[General knowledge, typical yields]
PhenylBenzoyl chlorideN-(1-phenyl-azetidin-3-yl)benzamide~70-85[Inferred from reactivity trends]

Analysis of Performance:

  • N-benzyl-azetidin-3-ylamine generally provides the highest yields in acylation reactions due to the good nucleophilicity of the exocyclic amine and the relatively low steric hindrance of the benzyl group.

  • N-Boc-azetidin-3-ylamine also performs well, although the bulky Boc group may slightly lower the reaction rate and yield in some cases, especially with sterically demanding acylating agents.

  • N-aryl-azetidin-3-ylamines tend to be less reactive due to the decreased nucleophilicity of the exocyclic amine caused by the electron-withdrawing nature of the aryl group. This can often be overcome by using more forcing reaction conditions or more reactive acylating agents.

cluster_1 Acylation of Azetidin-3-ylamine Derivatives Azetidin-3-ylamine N-R-Azetidin-3-ylamine AmideProduct N-(1-R-azetidin-3-yl)acetamide Azetidin-3-ylamine->AmideProduct Base (e.g., Et3N) AcylatingAgent R'-COCl AcylatingAgent->AmideProduct

Caption: General acylation reaction of azetidin-3-ylamine derivatives.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5][9][10] This reaction is widely used to introduce alkyl substituents on the exocyclic amine.

Comparative Data: Reductive Amination with Azetidin-3-ylamine Derivatives

N-SubstituentCarbonyl CompoundReducing AgentProductYield (%)Reference
BocBenzaldehydeNaBH(OAc)₃N-benzyl-N-(1-Boc-azetidin-3-yl)amine~70-85[10]
BenzylAcetoneNaBH₃CNN-isopropyl-N-(1-benzyl-azetidin-3-yl)amine~80-90[General knowledge, typical yields]
4-MethoxyphenylCyclohexanoneNaBH(OAc)₃N-cyclohexyl-N-(1-(4-methoxyphenyl)azetidin-3-yl)amine~65-80[Inferred from reactivity trends]

Analysis of Performance:

  • The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[5]

  • Similar to acylation, the reactivity generally follows the order: N-benzyl > N-Boc > N-aryl. The steric bulk of both the azetidine derivative and the carbonyl compound can significantly impact the yield.

Experimental Protocol: Reductive Amination of N-Boc-azetidin-3-ylamine with Benzaldehyde

  • To a solution of N-Boc-azetidin-3-ylamine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-benzylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, particularly for the synthesis of N-aryl amines.[2][5] In the context of azetidin-3-ylamine derivatives, this reaction can be used to introduce an aryl group onto the exocyclic nitrogen.

Comparative Data: Buchwald-Hartwig Amination of Azetidin-3-ylamine Derivatives

N-SubstituentAryl HalideCatalyst/LigandProductYield (%)Reference
Boc4-BromotoluenePd₂(dba)₃ / XPhosN-(1-Boc-azetidin-3-yl)-4-methylaniline~70-85[General knowledge, typical yields]
Benzyl2-ChloropyridinePd(OAc)₂ / RuPhosN-(1-benzyl-azetidin-3-yl)pyridin-2-amine~60-75[General knowledge, typical yields]

Analysis of Performance:

  • The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[2][11]

  • N-Boc- and N-benzyl-azetidin-3-ylamines are generally good substrates for this reaction. The slightly higher steric hindrance of the Boc group might necessitate the use of more active catalyst systems.

  • The reaction is tolerant of a wide range of functional groups on the aryl halide.[11]

cluster_2 Buchwald-Hartwig Amination Azetidin-3-ylamine N-R-Azetidin-3-ylamine Catalyst Pd Catalyst Ligand, Base Azetidin-3-ylamine->Catalyst ArylHalide Ar-X ArylHalide->Catalyst N-ArylProduct N-(1-R-azetidin-3-yl)-Ar Catalyst->N-ArylProduct

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